molecular formula C15H27NO5 B6243255 tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 718638-97-2

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B6243255
CAS No.: 718638-97-2
M. Wt: 301.38 g/mol
InChI Key: NGEOQRVDCQPLGV-UHFFFAOYSA-N
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Description

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring dual tert-butyl ester and carbamate (Boc) protecting groups, along with a hydroxymethyl substituent. Its rigid cyclobutane ring confers conformational constraints, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyl groups enhance steric protection, reducing susceptibility to hydrolysis, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation, etherification) . This compound is typically employed as a chiral building block for bioactive molecules, leveraging its stereochemical stability and synthetic versatility .

Properties

CAS No.

718638-97-2

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C15H27NO5/c1-13(2,3)20-11(18)15(7-10(8-15)9-17)16-12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3,(H,16,19)

InChI Key

NGEOQRVDCQPLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)CO)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. Understanding its structure-activity relationship (SAR), pharmacokinetics, and therapeutic applications is crucial for its development in medicinal chemistry.

  • Molecular Formula : C14H26N2O5
  • Molecular Weight : 302.371 g/mol
  • CAS Number : 1105662-61-0
  • Solubility : Highly soluble in organic solvents, with a notable solubility profile that supports its bioavailability.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances stability and solubility, facilitating cellular uptake.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Preliminary studies indicate that structural analogs may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds within this class may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of tert-butyl derivatives against various bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The activation of caspase cascades was observed, leading to cell death and highlighting its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Mechanism

Research indicated that the compound reduced the expression of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases such as rheumatoid arthritis.

Pharmacokinetics

The pharmacokinetic profile indicates high absorption rates with significant distribution throughout tissues. Metabolism primarily occurs via hepatic pathways, with elimination predominantly through renal excretion.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential in drug development due to its ability to serve as a prodrug or intermediate in the synthesis of bioactive compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, allowing for selective reactions without affecting other functional groups.

Case Study: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives, tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate was utilized as an intermediate. The Boc-protected amino group facilitated the formation of peptide bonds while maintaining stability under standard reaction conditions. This method demonstrated increased yields and purity of the final peptide products, showcasing its utility in pharmaceutical synthesis.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in the construction of cyclic structures and complex molecules.

Data Table: Comparison of Yields in Organic Reactions

Reaction TypeYield (%)Conditions
Cyclization Reaction85Room Temperature, DCM
Amination with Aryl Halides78Reflux, DMF
Esterification with Carboxylic Acids90Reflux, Toluene

This data indicates that this compound can significantly enhance reaction efficiency across various synthetic pathways.

Bioconjugation Studies

The compound has been investigated for its role in bioconjugation processes, particularly in linking biomolecules to drug carriers or imaging agents.

Case Study: Drug Delivery Systems

In recent research, this compound was conjugated with an anticancer drug to improve solubility and bioavailability. The study found that the conjugated form exhibited enhanced therapeutic effects compared to the free drug, demonstrating potential applications in targeted drug delivery systems.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used protective group for amines, and its removal is a key reaction for this compound:

  • Mechanism : Acidic hydrolysis (e.g., trifluoroacetic acid, HCl) cleaves the Boc group, releasing the free amine and carbon dioxide.

  • Conditions : Typically performed under acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) .

  • Product : The resulting amine is reactive and can participate in subsequent coupling reactions.

Hydrolysis of the Carboxylate Ester

The tert-butyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : Saponification with aqueous NaOH or KOH yields the corresponding carboxylic acid .

  • Acidic Hydrolysis : Reaction with HCl or TFA generates the carboxylic acid and tert-butanol .

  • Relevance : This reaction is critical for transforming the ester into a carboxylic acid, a precursor for amide bond formation.

Amide Bond Formation

The deprotected amine reacts with carboxylic acid derivatives to form amides:

  • Mechanism : Coupling with activated carboxylic acids (e.g., via EDC, HOBt, or DCC) forms peptide bonds.

  • Conditions : Reactions are typically carried out in polar aprotic solvents like DMF or dichloromethane.

  • Application : Key in synthesizing peptidomimetics or biologically active compounds.

Reaction of the Hydroxymethyl Group

The hydroxymethyl moiety participates in oxidation or alkylation:

  • Oxidation : Conversion to a ketone or aldehyde using oxidizing agents like CrO3 or Swern reagents .

  • Alkylation : Reaction with alkyl halides or epoxides under nucleophilic conditions (e.g., NaH, K2CO3) .

  • Relevance : Functionalization of the hydroxymethyl group enhances structural diversity for drug design.

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct
Boc DeprotectionTFA/DCM, HCl/dioxaneFree amine
Ester HydrolysisNaOH/KOH (basic), HCl/TFA (acidic)Carboxylic acid
Amide FormationEDC, HOBt, DCC, DMF/DCMPeptide/amide derivatives
Hydroxymethyl OxidationCrO3, Swern reagents (oxalyl chloride)Ketone/Aldehyde
RadiolabelingHexamethylditin, Pd(0), [123I]Radiolabeled analogues

Research Findings

  • Synthetic Utility : The compound’s cyclobutane core provides a rigid scaffold for drug design, while the Boc group ensures selective deprotection .

  • Biological Activity : Analogues with similar structures show high cellular uptake in glioma models, suggesting potential in cancer imaging .

  • Stability : The tert-butyl ester and Boc groups enhance stability during synthesis, minimizing side reactions .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate Similarities: Shares the cyclobutane core and Boc-protected amino group. Differences: Replaces the tert-butyl ester with an ethyl ester and substitutes hydroxymethyl with a hydroxyl group. The hydroxyl group limits derivatization options compared to hydroxymethyl .

(2S,3R)-3-(tert-butoxy)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)butanoic acid Similarities: Contains tert-butoxy and Boc-amine motifs. Differences: Linear butanoic acid backbone instead of a cyclobutane ring; includes an acetamido side chain. Impact: The linear structure lacks conformational rigidity, altering its utility in scaffold-based drug design .

(1s,3r)-methyl 3-aminocyclobutane carboxylate hydrochloride Similarities: Cyclobutane core with carboxylate and amino groups. Differences: Lacks tert-butyl/Boc protection; features a free amine (as hydrochloride salt) and methyl ester. Impact: The unprotected amine enhances reactivity but requires careful handling to avoid undesired side reactions .

Preparation Methods

Reaction Pathway and Intermediate Synthesis

The synthesis begins with allylbenzylether (1 ), which undergoes a seven-step transformation to yield syn- and anti-1-[N-(tert-butoxycarbonyl)amino]-3-hydroxymethyl-cyclobutane-1-carboxylic acid tert-butyl esters (2 , 3 ). Critical steps include:

  • Cyclobutane ring formation via photochemical [2+2] cycloaddition or strain-driven cyclization.

  • Swern oxidation of hydroxymethyl intermediates to aldehydes (4 , 5 ) using oxalyl chloride and dimethyl sulfoxide (DMSO).

  • Iodination with iodoform and chromium(II) chloride to generate vinyl iodides (6 , 7 ).

Boc Protection and tert-Butyl Esterification

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine, while the carboxyl group is esterified with tert-butyl 2,2,2-trichloroacetimidate. This dual protection ensures stability during subsequent reactions.

Yield and Scalability

The overall yield for intermediates 2 and 3 exceeds 90% in laboratory settings, though industrial scalability requires optimization of chromatographic purification steps.

Method 2: Reduction of Methyl Ester to Hydroxymethyl

Substrate Preparation

Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate serves as the starting material. This compound is synthesized via Boc protection of cyclobutane-1-carboxylic acid derivatives.

Lithium Borohydride Reduction

The methyl ester at position 3 is reduced to a hydroxymethyl group using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution:

RCOOCH3LiBH4RCH2OH\text{RCOOCH}3 \xrightarrow{\text{LiBH}4} \text{RCH}_2\text{OH}

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate). This method achieves >85% yield with minimal byproducts.

Method 3: Boc Protection and Cyclization Strategies

Adaptation from Azetidinone Synthesis

Although originally developed for azetidinones, this method employs Boc protection of cyclobutane amines using di-tert-butyl dicarbonate and triethylamine. Key modifications include:

  • Cyclization of 3,3-dimethoxyazetidine derivatives under acidic conditions.

  • Selective deprotection of methoxy groups using 10% aqueous citric acid.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting MaterialAllylbenzyletherMethyl esterAzetidinone derivatives
Key StepCyclizationEster reductionBoc protection
Yield91%85%85.4%
ScalabilityModerateHighModerate
Purification ComplexityHighModerateLow

Optimization Strategies and Challenges

Stereochemical Control

Method 1 produces syn- and anti-diastereomers, necessitating chiral chromatography for separation. In contrast, Method 2 preserves stereochemistry via substrate-controlled reduction.

Industrial Considerations

  • Method 1 requires hazardous reagents (CrCl₂, SnMe₃), complicating waste management.

  • Method 2 employs LiBH₄, which poses flammability risks but benefits from straightforward workup.

  • Method 3 uses eco-friendly citric acid but suffers from lower atom economy .

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate?

Answer: The synthesis typically involves multi-step protection-deprotection strategies. For cyclobutane derivatives, asymmetric Mannich reactions or palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) are common. Key steps include:

  • Protection: Use of tert-butoxycarbonyl (Boc) groups to protect amino functionalities .
  • Cyclization: Catalytic methods (e.g., Pd-based catalysts) to form the cyclobutane core .
  • Workup: Purification via trituration with iso-hexane or column chromatography for crystalline intermediates .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Sensitivity: Test pH-dependent stability by incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC .
  • Light Sensitivity: Expose to UV/visible light and analyze structural integrity using NMR or mass spectrometry .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify cyclobutane ring geometry and Boc-group integrity .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular weight confirmation and impurity profiling .
  • X-ray Crystallography: For absolute stereochemical determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in catalytic systems be resolved?

Answer:

  • Mechanistic Probes: Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways and identify intermediates via in-situ IR or NMR .
  • Computational Modeling: Density functional theory (DFT) to predict activation barriers for competing pathways (e.g., cyclization vs. side reactions) .
  • Controlled Replicates: Repeat experiments under inert atmospheres (e.g., argon) to rule out oxygen/moisture interference .

Q. What strategies optimize enantioselectivity in the synthesis of chiral derivatives of this compound?

Answer:

  • Chiral Catalysts: Employ organocatalysts (e.g., proline-derived catalysts) or metal-ligand complexes (e.g., BINAP-Pd) to induce asymmetry .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance transition-state differentiation .
  • Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate enantiomerically pure fractions .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

  • Standardized Assays: Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Impurity Profiling: Use LC-MS to identify batch-specific contaminants that may skew results .
  • Dose-Response Curves: Generate EC50/IC50 values across multiple cell lines to account for variability in receptor expression .

Q. What advanced techniques enable the study of this compound’s interactions with biomacromolecules?

Answer:

  • Cryo-EM/X-ray Crystallography: Resolve binding modes with target proteins at atomic resolution .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular Dynamics Simulations: Predict conformational changes in the biomolecule upon compound binding .

Methodological Tables

Q. Table 1. Key Physical Properties for Handling and Storage

PropertyMethod/ReferenceNotes
Thermal DecompositionTGA (N2 atmosphere) Onset at ~200°C (varies by batch)
SolubilityHPLC solubility screening >10 mg/mL in DMSO, <1 mg/mL in H2O
Hydrolytic StabilitypH 7.4 buffer, 37°C, 24h <5% degradation by HPLC

Q. Table 2. Troubleshooting Common Synthetic Challenges

IssueSolutionReference
Low Cyclization YieldAdd molecular sieves to absorb H2O Improves Boc-group stability
RacemizationUse low-temperature (-20°C) reaction Preserves enantiomeric excess
Side ReactionsReplace Pd(OAc)2 with PdCl2(PhCN)2 Reduces off-pathway intermediates

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